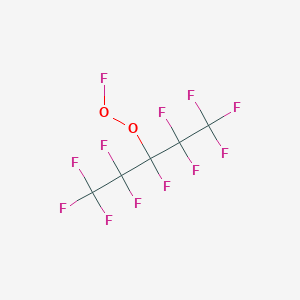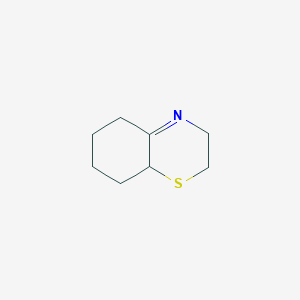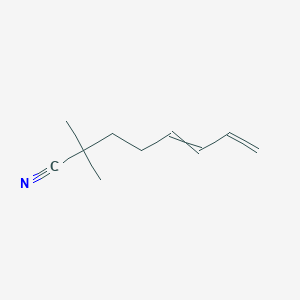
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is of interest in various scientific fields due to its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane typically involves the fluorination of a suitable precursor. One common method is the reaction of a perfluorinated alkane with a fluorinating agent under controlled conditions. Industrial production may involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety and purity of the final product.
Chemical Reactions Analysis
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in imaging techniques and as a contrast agent in medical diagnostics.
Industry: Utilized in the production of high-performance materials and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(fluoroperoxy)pentane can be compared with other fluorinated compounds such as:
1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Another fluorinated compound with distinct properties and uses.
2-(Trifluoromethyl)perfluoropentane: Known for its use in specialized industrial applications due to its unique chemical properties.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of the fluoroperoxy group, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
828259-48-9 |
|---|---|
Molecular Formula |
C5F12O2 |
Molecular Weight |
320.03 g/mol |
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecafluoropentan-3-yloxy hypofluorite |
InChI |
InChI=1S/C5F12O2/c6-1(7,4(11,12)13)3(10,18-19-17)2(8,9)5(14,15)16 |
InChI Key |
DSHSNQDWKBOKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(OOF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)


![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)

![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)


